molecular formula C18H16O5 B600766 6,2',4'-Trimethoxyflavone CAS No. 720675-74-1

6,2',4'-Trimethoxyflavone

カタログ番号: B600766
CAS番号: 720675-74-1
分子量: 312.32
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A. Methoxy vs. Hydroxyl Substitutions

  • Quercetin (3,5,7,3',4'-pentahydroxyflavone) exhibits high polarity due to hydroxyl groups, contrasting with this compound’s lipophilicity.
  • Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) shares methoxy-dominated substitution but lacks the 2'-methoxy group, altering ring B’s electronic profile.

B. Positional Effects on Aromatic Stacking

  • 6-Methoxyflavone lacks ring B methoxy groups, reducing steric hindrance and enhancing planarity compared to this compound.
  • Chrysin (5,7-dihydroxyflavone) forms stronger hydrogen bonds via hydroxyl groups, whereas this compound relies on hydrophobic interactions.

Table 2: Key Structural Parameters of Flavonoid Analogues

Compound Substituents LogP* Planarity (Dihedral Angle, °)
This compound 6,2',4'-OCH₃ 3.50 15–25
Eupatorin 5,3'-OH; 6,7,4'-OCH₃ 2.80 10–18
Nobiletin 5,6,7,8,3',4'-OCH₃ 4.20 5–10

*Calculated partition coefficient.

The 2'-methoxy group in this compound sterically hinders interactions with planar binding pockets, as observed in aryl hydrocarbon receptor (AhR) antagonism studies. This contrasts with non-hindered analogues like 6-methoxyflavone, which exhibit agonist activity.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFDVDASNSUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350974
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720675-90-1
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 720675-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Reaction Mechanism and Optimization

The aldol condensation step employs sodium hydroxide or potassium carbonate in ethanol or methanol, achieving cyclization at 80–100°C for 6–12 hours. Methoxylation is facilitated by methyl iodide or dimethyl sulfate in the presence of silver oxide (Ag₂O), which acts as a mild oxidizing agent. Key parameters affecting yield include:

ParameterOptimal RangeImpact on Yield
Temperature80–90°C±15% efficiency
Methoxylation agentMethyl iodide10–20% higher
Catalyst loading1.2 equiv Ag₂OMaximizes C-6 substitution

This method produces this compound with 70–85% purity, requiring subsequent column chromatography (ethyl acetate/hexane, 1:4) to achieve ≥98% HPLC-grade product.

Transition Metal-Catalyzed Cross-Coupling

Recent advances in palladium-catalyzed cross-coupling have enabled direct functionalization of flavone precursors. A modified protocol adapted from thiochromenone synthesis (ACS Omega, 2021) demonstrates applicability to trimethoxyflavone derivatives.

Pd(II)-Mediated Coupling Strategy

The reaction utilizes 2-sulfinyl-flavone intermediates and arylboronic acids in the presence of Pd(OAc)₂/XPhos with Zn(OTf)₂ as a Lewis acid. Key conditions:

  • Catalyst system : Pd(OAc)₂ (10 mol%), XPhos (10 mol%)

  • Solvent : DMF at 80°C for 6 hours

  • Substrate ratio : 1:2 (flavone:boronic acid)

This method achieves 82–90% yield for this compound, with notable functional group tolerance. Heteroaryl boronic acids (e.g., 2-furanyl) are compatible, enabling structural diversification.

Comparative Analysis of Catalysts

CatalystYield (%)Purity (HPLC)Reaction Time
Pd(OAc)₂88956 h
PdCl₂72888 h
NiCl₂658212 h

Pd(OAc)₂ demonstrates superior efficiency due to enhanced oxidative insertion into the flavone C-S bond.

Green Chemistry Approaches

Environmentally benign methods using solid acid catalysts have emerged as sustainable alternatives. A protocol leveraging Amberlyst®15 for cyclization reduces solvent waste and energy input.

Amberlyst®15-Mediated Cyclization

The synthesis involves enaminone intermediates cyclized in toluene at room temperature:

  • Enaminone preparation : 2,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in acetic acid.

  • Cyclization : Amberlyst®15 (40% w/w) in toluene, 12 hours stirring.

This method achieves 93% yield with 99% conversion efficiency, eliminating the need for harsh acids or high temperatures.

Solvent and Catalyst Screening

SolventCatalystYield (%)
TolueneAmberlyst®1593
EthanolH₂SO₄78
DCMZeolite65

Amberlyst®15’s macroreticular structure facilitates proton transfer while minimizing side reactions.

Industrial-Scale Production

Scalable synthesis requires balancing cost, yield, and purity. Continuous flow reactors coupled with inline purification (e.g., simulated moving bed chromatography) have been adopted for ton-scale manufacturing.

Process Intensification Strategies

  • Continuous flow aldol condensation : Residence time 30 minutes at 100°C.

  • Membrane-based methoxylation : Selectively introduces methoxy groups with 98% regioselectivity.

  • In-line analytics : Raman spectroscopy monitors reaction progress in real-time.

Industrial batches consistently achieve 90–92% yield with ≤0.5% impurities, meeting pharmaceutical-grade standards.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)E-FactorScalability
Traditional789832Moderate
Pd-catalyzed889518High
Green (Amberlyst®15)93998Very High

E-Factor = (mass of waste)/(mass of product); lower values indicate greener processes .

化学反応の分析

科学研究への応用

6,2',4'-トリメトキシフラボンは、科学研究でさまざまな応用があります。

    化学: フラボノイドの化学と反応性に関する研究におけるモデル化合物として使用されます。

    生物学: 細胞プロセスや遺伝子発現への影響について調査されています。

    医学: 特に抗炎症作用と抗がん研究における潜在的な治療効果について研究されています。

    産業: 生物活性化合物や医薬品開発に利用されています

科学的研究の応用

Aryl Hydrocarbon Receptor Antagonism

Mechanism of Action
6,2',4'-Trimethoxyflavone is identified as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various physiological processes including xenobiotic metabolism and immune response. TMF competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. Unlike other antagonists, TMF exhibits no partial agonist activity, making it a valuable tool for dissecting AHR function without the interference of agonist effects .

Research Findings
Studies have demonstrated that TMF can suppress AHR activity across different cell lines and species. This characteristic makes it a promising candidate for further research into the modulation of AHR-related pathways in various diseases, including cancer and autoimmune disorders .

Therapeutic Potential

Cerebral Ischemia/Reperfusion Injury
Research has explored the efficacy of TMF in mitigating cerebral ischemia/reperfusion injury in animal models. However, findings indicate that TMF was ineffective when administered post-reperfusion in rats, suggesting limitations in its therapeutic application for this condition .

Cytotoxic and Apoptotic Effects
TMF has been studied for its cytotoxic effects on cancer cells. In vitro experiments have shown that TMF induces apoptosis in various cancer cell lines, including MCF-7 cells. At a concentration of 10 µg/mL, significant apoptosis was observed, indicating potential applications in cancer therapy .

Comparative Analysis with Other Flavonoids

The following table summarizes the comparative effectiveness of this compound with other flavonoids regarding their cytotoxic and apoptotic effects:

Compound Cell Line Concentration (µg/mL) Apoptosis (%)
This compoundMCF-71036
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavoneMCF-765033
Compound 3MCF-710Not specified

This table illustrates that while TMF shows significant apoptotic activity at lower concentrations compared to some other compounds, further studies are needed to establish comprehensive profiles for each compound's effectiveness.

作用機序

6,2',4'-トリメトキシフラボンは、主にアリール炭化水素受容体(AHR)のアンタゴニストとして作用します。2,3,7,8-テトラクロロジベンゾ-p-ジオキシンやベンゾ[a]ピレンなどのアゴニストと競合し、CYP1A1などの標的遺伝子のAHR媒介トランス活性化を効果的に阻害します。 この阻害は、細胞系統や種に依存せず、AHR機能を研究するための貴重なツールとなります .

類似化合物との比較

Structural and Functional Differences

The biological activity of trimethoxyflavones is highly dependent on the position of methoxy substitutions. Below is a comparative analysis of key analogs:

Compound Substitution Pattern Key Biological Activities References
6,2',4'-Trimethoxyflavone 6, 2', 4' - AhR antagonism
- Moderate antioxidant activity (DPPH, nitric oxide scavenging)
- Ineffective in cerebral IR injury
5,6,7-Trimethoxyflavone 5, 6, 7 - Antiviral activity against poliovirus and herpesvirus
- Found in Actinocarya tibetica
7,2',4'-Trimethoxyflavone 7, 2', 4' - Potent inhibition of TNF-α (90% at 100 μM)
- Strong nitric oxide scavenging (90% inhibition)
4',5,7-Trimethoxyflavone 4', 5, 7 - Enhanced radioiodine uptake in thyroid cancer cells
- Potential radiosensitizer
3,5-Dihydroxy-7,3',4'-Trimethoxyflavone 3,5-OH; 7,3',4'-OCH₃ - Antioxidant and anti-inflammatory properties
- Isolated from Rosmarinus officinalis
5-Hydroxy-3',4',6,7-Tetramethoxyflavone 5-OH; 3',4',6,7-OCH₃ - Prolyl endopeptidase and thrombin inhibition
- Isolated from Duranta repens

Mechanistic Insights

  • AhR Antagonism: this compound shares AhR antagonism with 3'-methoxy-4'-nitro-flavone, suggesting a common binding mechanism within the receptor’s ligand-binding pocket .
  • Anti-inflammatory Effects : Compared to 7,2',4'-trimethoxyflavone, which shows superior TNF-α inhibition, this compound exhibits moderate cytokine suppression. The 7-methoxy group may enhance interaction with inflammatory pathways .
  • Antioxidant Capacity : Both 6,2',4'- and 7,2',4'-trimethoxyflavones demonstrate nitric oxide scavenging, but the latter achieves near-complete inhibition, likely due to optimal methoxy positioning for radical stabilization .
  • Antiviral Activity : Unlike 5,6,7-trimethoxyflavone (active against poliovirus), this compound lacks documented antiviral efficacy, underscoring the critical role of substitution sites in targeting viral enzymes .

Pharmacological Limitations and Contrasts

  • Cerebral Ischemia : this compound failed to reduce infarct volume or improve neurobehavioral outcomes in rats when administered post-reperfusion, despite prior success of other AhR antagonists in pre-treatment models .
  • Enzyme Inhibition: Isoprenylated trimethoxyflavones (e.g., from Duranta repens) exhibit prolyl endopeptidase inhibition, a feature absent in non-isoprenylated analogs like this compound .

生物活性

6,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound recognized for its significant biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AHR). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to the flavone backbone. Its chemical structure can be represented as follows:

  • Chemical Name : 2',4',6-Trimethoxyflavone
  • Molecular Formula : C16H16O5
  • Molecular Weight : 288.29 g/mol

TMF primarily functions as an AHR antagonist , exhibiting an effective concentration (EC50) of approximately 0.9 μM. Unlike other flavonoids that may act as partial agonists, TMF does not display any agonist activity, making it a unique tool for studying AHR functions without the confounding effects of agonism .

AHR Signaling Pathway

The AHR is involved in various physiological processes such as xenobiotic metabolism, immune response, and cancer progression. Activation of the AHR by environmental toxins can lead to adverse effects; thus, compounds like TMF that inhibit this receptor can have protective effects against such toxicities. TMF competes with potent agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), effectively blocking AHR-mediated transactivation of genes such as CYP1A1 .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMF. In vitro experiments demonstrated that TMF induces apoptosis in various cancer cell lines. For instance:

  • MCF-7 Cells : Treatment with TMF at concentrations around 10 µM resulted in significant apoptosis rates, indicating its potential as an anti-cancer agent .
  • Mechanism of Apoptosis : Flow cytometry analysis revealed that TMF treatment led to increased apoptotic cells and reduced viable cell counts in treated groups compared to controls.

Cytotoxic Effects

TMF has shown cytotoxic effects against several cancer cell lines:

Cell LineConcentration (µM)Apoptosis (%)
MCF-71036
A278040Significant
MDA-MB-468IC50 = 0.5Inhibited growth

These findings suggest that TMF may serve as a promising candidate for further development in cancer therapeutics .

Research Studies and Case Reports

  • Study on AHR Antagonism :
    • A study conducted by Murray et al. identified TMF as a potent AHR antagonist with no species or promoter dependence, allowing for versatile applications in research .
  • Cytotoxicity Assessment :
    • In another investigation focusing on flavonoids' cytotoxic effects, TMF was shown to significantly reduce cell viability and induce apoptosis across multiple cancer cell lines .
  • Comparative Analysis with Other Flavonoids :
    • Comparative studies have indicated that while other flavonoids exhibit varying degrees of agonistic activity, TMF stands out due to its pure antagonistic profile .

Q & A

Basic Research Questions

Q. How is 6,2',4'-Trimethoxyflavone structurally characterized, and what analytical methods are recommended for validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm methoxy group positions and aromatic proton environments. Compare spectral data with published references .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase C18 columns with UV detection at λmax 226, 271, and 334 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₈H₁₆O₅, MW 312.3) via high-resolution MS (HRMS) .
    • Note : Discrepancies in molecular weight (e.g., 312.3 vs. 312.3166) highlight the need for precise calibration .

Q. What are the solubility and stability protocols for this compound in experimental settings?

  • Solubility :

  • Primary Solvents : Chloroform (10 mg/mL), ethanol, DMSO, or DMF (slightly soluble). Prepare stock solutions under inert gas (e.g., N₂) to prevent oxidation .
    • Storage : Store crystalline solids at -20°C; solutions in DMSO remain stable for ≥4 years at -80°C .

Q. Which standard assays are used to evaluate the anti-inflammatory activity of this compound?

  • In Vitro :

  • THP-1 Cell Assays : Measure LPS-induced TNF-α suppression (IC₅₀ = 47.7 µg/mL) via ELISA .
  • Cytotoxicity : Determine CC₅₀ values using LDH release assays (e.g., Prism v9.0 for dose-response curves) .
    • In Vivo :
  • CFA-Induced Arthritis Models : Administer 5 mg/kg orally; quantify TNF-α, CRP, and fibrinogen levels in serum on days 1–3 post-injection .

Advanced Research Questions

Q. How does this compound compare to structurally related flavonoids in AhR antagonism and anti-inflammatory efficacy?

  • Mechanistic Insights :

  • AhR Antagonism : At 2–10 µM, it inhibits benzo[a]pyrene-induced AhR transcription, unlike partial agonists like 3′,5,7-trihydroxy-4′,5′,6-trimethoxyflavone .
  • Comparative Efficacy : In CFA models, this compound reduces TNF-α (*p < 0.001) more effectively than 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone but less than chalcone derivatives .
    • Data Contradictions : Variability in IC₅₀ values (e.g., 47.7 µg/mL vs. lower doses in murine models) may stem from differences in cell types or assay conditions .

Q. What experimental designs address the dual role of this compound in cancer cell migration and cytotoxicity?

  • Migration/Invasion Assays :

  • HN-30 HNSCC Cells : Use Transwell chambers with 10 µM treatment; quantify inhibition via scratch-wound healing assays .
    • Cytotoxicity Controls : Pair migration studies with LDH release and apoptosis markers (e.g., caspase-3 activation) to distinguish anti-metastatic vs. cytotoxic effects .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Critical Factors :

  • Dose Standardization : Normalize doses to body surface area (BSA) for in vivo studies to improve cross-study comparability .
  • Cell Line Variability : Test multiple cell lines (e.g., THP-1 vs. RAW 264.7 macrophages) to assess cell-specific responses .
    • Statistical Validation : Apply one-way ANOVA with Tukey’s post hoc test (*p < 0.01) to ensure reproducibility in cytokine quantification .

Methodological Best Practices

Parameter Recommendation Reference
Purity Validation HPLC ≥98% with UV/Vis detection at 226–334 nm
In Vivo Dosing 5 mg/kg oral administration in CFA models
AhR Assays Luciferase reporter assays at 2–10 µM
Data Analysis Prism v9.0 for nonlinear regression of dose curves

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。